[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate
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Overview
Description
[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Intermediate: The initial step involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with (1S)-1-phenylethylamine under controlled conditions to form the corresponding imine.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride to yield the amine.
Quaternization: The amine is quaternized with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the final ammonium p-tosylate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ammonium group.
Oxidation and Reduction: The trifluoromethyl groups can influence the compound’s reactivity towards oxidation and reduction reactions.
Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of corresponding oxides.
Scientific Research Applications
[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of [(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The p-tosylate moiety can also play a role in modulating the compound’s solubility and reactivity.
Properties
Molecular Formula |
C25H25F6NO3S |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H17F6N.C7H8O3S/c1-11(13-6-4-3-5-7-13)25-12(2)14-8-15(17(19,20)21)10-16(9-14)18(22,23)24;1-6-2-4-7(5-3-6)11(8,9)10/h3-12,25H,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
AUHHDKSBKRTNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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